molecular formula C14H17N3O2S B12450107 5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione

5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione

Cat. No.: B12450107
M. Wt: 291.37 g/mol
InChI Key: LORHBMXEBHNKDN-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione typically involves the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methylphenyl-1,3,4-oxadiazole-2-thione. This intermediate is then reacted with morpholine and formaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

5-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H17N3O2S/c1-11-2-4-12(5-3-11)13-15-17(14(20)19-13)10-16-6-8-18-9-7-16/h2-5H,6-10H2,1H3

InChI Key

LORHBMXEBHNKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3

Origin of Product

United States

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